molecular formula C15H12Cl2N2O2 B2811666 4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide CAS No. 338977-09-6

4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide

Katalognummer: B2811666
CAS-Nummer: 338977-09-6
Molekulargewicht: 323.17
InChI-Schlüssel: HUVRQDRDGPSOJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative developed as a potential inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3), a key transporter in the biosynthesis of the Mycobacterium tuberculosis cell wall . This compound is designed based on a structure-guided strategy and pharmacophore model, where the 2,4-dichlorobenzoyl group is intended to occupy a hydrophobic pocket, and the pyrrole-2-carboxamide scaffold interacts with a hydrophilic region of the target protein . Its primary research application is in the investigation of novel therapeutic agents against drug-resistant tuberculosis strains, given the urgent global need for new anti-TB drugs with novel mechanisms of action . The compound's proposed mechanism involves disrupting the MmpL3-mediated transport of trehalose monomycolates (TMM), thereby inhibiting the incorporation of mycolic acids into the mycobacterial cell wall core, which is essential for bacterial survival and pathogenesis . Researchers can utilize this compound in structure-activity relationship (SAR) studies, particularly for exploring the effect of the N-prop-2-enyl (allyl) tail group on antibacterial potency and selectivity, as modifications to the carboxamide substituent have been shown to greatly influence anti-TB activity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-2-5-18-15(21)13-6-9(8-19-13)14(20)11-4-3-10(16)7-12(11)17/h2-4,6-8,19H,1,5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVRQDRDGPSOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(2,4-Dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's activity against various biological targets, including its antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dichlorobenzoyl group and an enyl side chain. Its molecular formula is C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O with a molecular weight of 295.14 g/mol. The structural formula can be represented as follows:

4 2 4 Dichlorobenzoyl N prop 2 enyl 1H pyrrole 2 carboxamide\text{4 2 4 Dichlorobenzoyl N prop 2 enyl 1H pyrrole 2 carboxamide}

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, a study evaluating various pyrrole derivatives found that some compounds effectively inhibited bacterial growth against strains like Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Bacterial Strain
4-(2,4-Dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide18Staphylococcus aureus
4-(2,4-Dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide16Escherichia coli

These results indicate promising antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound showed significant inhibition of cytokine production in human cell lines, indicating its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-alpha1507550%
IL-620010050%

These findings suggest that the compound may modulate inflammatory responses, making it a candidate for further development in inflammatory disease management.

Anticancer Activity

Research exploring the anticancer properties of pyrrole derivatives has shown that they can induce apoptosis in cancer cells. A study focusing on various cancer cell lines revealed that 4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-712
A54915

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A case study conducted in vitro demonstrated the effectiveness of the compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics.
  • Inflammation Model : In a murine model of inflammation induced by carrageenan, treatment with the compound resulted in reduced paw edema compared to controls, supporting its anti-inflammatory claims.
  • Cancer Treatment : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size in treated mice compared to untreated controls.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents (R₁, R₂) Molecular Formula Molar Mass (g/mol) Key Applications/Properties Reference
4-(2,4-Dichlorobenzoyl)-N-phenethyl-1H-pyrrole-2-carboxamide (CAS: 439109-69-0) R₁: 2,4-dichlorobenzoyl; R₂: phenethyl C₂₀H₁₆Cl₂N₂O₂ 411.26 Discontinued; structural studies
4-(2,4-Dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide R₁: 2,4-dichlorobenzoyl; R₂: hydroxyethyl C₁₄H₁₂Cl₂N₂O₃ 343.17 Medicinal chemistry research
Pyrazoxyfen (CAS: 71561-11-0) R₁: 2,4-dichlorobenzoyl; R₂: methyl/phenyl C₂₀H₁₆Cl₂N₂O₃ 403.25 Herbicide (commercial use)
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (CAS: 478078-63-6) R₁: 4-fluorobenzoyl; R₂: thienylmethyl C₁₇H₁₃FN₂O₂S 328.36 Unreported biological activity
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide (CAS: 1017437-76-1) R₁: butyryl; R₂: furylmethyl C₁₄H₁₆N₂O₃ 260.29 Research compound (Parchem)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorobenzoyl group (Cl) in the target compound enhances electrophilicity compared to analogs like 4-fluorobenzoyl (electron-withdrawing but less lipophilic) or butyryl (electron-donating) .
  • Allyl vs. Phenethyl/Hydroxyethyl Chains : The propenyl (allyl) group in the target compound may confer higher reactivity (e.g., susceptibility to Michael addition) compared to phenethyl (aromatic) or hydroxyethyl (polar) substituents .
Herbicidal Activity:

Pyrazoxyfen, a dichlorobenzoyl-pyrrole derivative, is a commercial herbicide targeting broadleaf weeds. Its efficacy is attributed to the dichlorobenzoyl group’s lipophilicity, which enhances membrane penetration. In contrast, the target compound’s allyl chain may reduce environmental persistence compared to pyrazoxyfen’s methyl/phenyl substituents .

Anticancer Potential:

The iron(III) complex of bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) (CAS unreported) demonstrated anticancer activity via ribonucleotide reductase inhibition (binding affinity: -7.76 kcal/mol) . While the target compound lacks thiourea coordination, its dichlorobenzoyl group could similarly interact with hydrophobic enzyme pockets.

Medicinal Chemistry:

4-(2,4-Dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide is marketed for medicinal research, likely due to its balance of solubility (hydroxyethyl) and bioactivity (dichlorobenzoyl) .

Computational and Spectroscopic Comparisons

Molecular Docking:

Analogous docking studies on pyrrole derivatives (e.g., ’s hydrazides) suggest that the dichlorobenzoyl group enhances binding to enzymes like ribonucleotide reductase via halogen bonding .

Q & A

Q. What are the key structural features influencing the biological activity of 4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide?

The compound’s bioactivity is driven by three structural motifs:

  • Dichlorobenzoyl moiety : Enhances lipophilicity, improving membrane permeability and target engagement. The electron-withdrawing chlorine atoms facilitate electrophilic interactions with biological targets .
  • Pyrrole ring : Provides a planar aromatic system for π-π stacking or hydrogen bonding with enzymes or receptors.
  • Prop-2-enyl group : Introduces reactivity (e.g., via alkyne cycloaddition) for structural modifications or conjugation studies .

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

Key methodologies include:

  • Spectroscopic techniques :
    • NMR : Confirm functional groups (e.g., carboxamide at δ ~7-8 ppm) and alkyne protons (δ ~2.5-3.5 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ ~250–300 nm) to quantify purity (>95% recommended for biological assays) .

Q. What experimental conditions optimize the compound’s stability during storage and handling?

  • Storage : -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carboxamide group.
  • Solvent : Use anhydrous DMSO or ethanol to avoid acid/base-catalyzed degradation .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing the compound’s stability under varying pH conditions?

  • Hydrolysis kinetics :
    • Acidic conditions (pH <3) : Monitor carboxamide → carboxylic acid conversion via LC-MS over 24–48 hours.
    • Basic conditions (pH >10) : Track amine formation using TLC or UV-Vis spectroscopy (λ shifts due to deprotonation) .
  • Degradation products : Isolate intermediates via column chromatography and characterize with high-resolution mass spectrometry (HRMS) .

Q. How can computational docking studies be validated experimentally for this compound’s interaction with biological targets?

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) against targets like ribonucleotide reductase (PDB: 2EUD), prioritizing binding poses with ΔG ≤ -7 kcal/mol .
  • Step 2 : Validate with in vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values using spectrophotometric NADPH consumption assays .
    • Cellular cytotoxicity : Compare docking-predicted efficacy (e.g., lung vs. breast cancer cell lines) with MTT/PrestoBlue viability assays .

Q. How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?

  • Variables to control :
    • Cell line specificity : Test in ≥3 lineages (e.g., A549, MCF-7, HCT-116) to identify tissue-selective mechanisms.
    • Compound solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
  • Data normalization : Express IC₅₀ relative to positive controls (e.g., hydroxyurea for ribonucleotide reductase inhibition) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization :
    • Consistent exposure time : 48–72 hours for apoptosis assays.
    • Metabolic interference : Pre-treat cells with CYP450 inhibitors if hepatic metabolism is suspected .
  • Orthogonal validation : Pair cytotoxicity data with Western blotting (e.g., PARP cleavage for apoptosis) or flow cytometry (Annexin V/PI staining) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.